molecular formula C18H17BrN2OS B5235705 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole

6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole

Cat. No. B5235705
M. Wt: 389.3 g/mol
InChI Key: SWUFFGLUWMTXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole, also known as BRD-7880, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell proliferation, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been shown to have anti-proliferative effects on cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole in lab experiments is its specificity for BRD4, which reduces the risk of off-target effects. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its high cost may limit its use in larger-scale studies.

Future Directions

Future research on 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole could focus on its potential therapeutic applications in specific types of cancer or neurodegenerative disorders. Studies could also investigate the combination of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole with other drugs or therapies to enhance its efficacy. Additionally, research could explore the development of more efficient synthesis methods for 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole.

Synthesis Methods

The synthesis of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole involves a multi-step process that begins with the reaction between 6-bromo-9H-carbazole and 2-(4-morpholinyl)ethanethiol in the presence of a base. The resulting intermediate is then subjected to a thionation reaction to yield the final product. The purity of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole can be improved through recrystallization or chromatography.

Scientific Research Applications

6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole inhibits the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the transcription of genes involved in these diseases. 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has also been shown to have anti-proliferative effects on cancer cells and can induce apoptosis.

properties

IUPAC Name

2-(6-bromo-9H-carbazol-1-yl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c19-13-4-5-16-15(11-13)14-3-1-2-12(18(14)20-16)10-17(23)21-6-8-22-9-7-21/h1-5,11,20H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUFFGLUWMTXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=C3C(=CC=C2)C4=C(N3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-9H-carbazol-1-yl)-1-(morpholin-4-yl)ethanethione

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